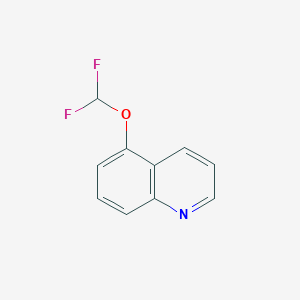
5-(Difluoromethoxy)quinoline
Descripción general
Descripción
5-(Difluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Difluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by detailed research findings and case studies.
Chemical Structure and Properties
This compound features a quinoline core substituted with a difluoromethoxy group. This unique structure contributes to its biological activity, as the presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.
Anticancer Activity
Research has shown that quinoline derivatives exhibit notable antiproliferative effects against various cancer cell lines. A study evaluated several quinoline derivatives, including this compound, for their activity against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
Case Study: In Vitro Evaluation
In a comparative study, this compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent. The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis and mitochondrial membrane potential assays .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. A synthesis of related quinoline derivatives revealed that compounds containing the difluoromethoxy moiety exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Gram-Positive Activity | Gram-Negative Activity |
|---|---|---|
| This compound | Moderate | High |
| 6-Bromo-5-nitroquinoline | High | Moderate |
| 6,8-Diphenylquinoline | Low | Low |
Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays measuring radical scavenging activity. In vitro studies demonstrated that this compound effectively inhibited reactive oxygen species (ROS) production in human platelets and other cell lines, suggesting its potential role in mitigating oxidative stress-related diseases .
The mechanism underlying the antioxidant activity involves the modulation of cellular signaling pathways related to oxidative stress. Molecular docking studies indicate that this compound interacts with key proteins involved in ROS generation, thereby exerting a protective effect on cellular integrity .
Propiedades
IUPAC Name |
5-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZIOHIIPGSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















